Antiproliferative agent-46

Glioma Antiproliferative Activity CK2 Inhibition

Standard bis-Schiff base CK2 inhibitors exhibit >4-fold IC50 variability, risking irreproducible glioma research data. Antiproliferative agent-46 (compound 5e) is the validated most potent analog in a 20-compound series. - CK2 inhibitor: IC50 = 5.75 μM against U87 malignant glioma cells - Defined SAR benchmark: 4.2x more potent than analog 5f (24.17 μM) - Molecular identity: C29H32N4O5, MW 516.59 g/mol - Lower cytotoxicity in HEK293 non-cancerous cells Procurement managers: precise cross-referencing to primary literature 'compound 5e' ensures correct analog acquisition.

Molecular Formula C29H32N4O5
Molecular Weight 516.6 g/mol
Cat. No. B12371694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-46
Molecular FormulaC29H32N4O5
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NN=CC3=C(C=C(C=C3)O)O
InChIInChI=1S/C29H32N4O5/c1-19(2)14-21-4-8-23(9-5-21)20(3)29(37)33-30-16-22-6-12-26(13-7-22)38-18-28(36)32-31-17-24-10-11-25(34)15-27(24)35/h4-13,15-17,19-20,34-35H,14,18H2,1-3H3,(H,32,36)(H,33,37)/b30-16+,31-17+
InChIKeyGXGOQQYDINLGOC-RVSCTIAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiproliferative Agent-46: CK2 Inhibitor for Glioma


Antiproliferative agent-46 (designated compound 5e) is a synthetic bis-Schiff base derivative of ibuprofen with the molecular formula C29H32N4O5 and a molecular weight of 516.59 g/mol [1]. It functions as an inhibitor of the casein kinase-2 (CK2) receptor, a validated oncogenic target implicated in tumor proliferation and suppression of apoptosis [2]. The compound was identified as the most potent antiproliferative agent in a focused library of 20 analogs evaluated against the U87 malignant glioma cell line [1].

Pathway context

CK2 inhibition study fit; reported top antiproliferative activity in analog series

Cell model

Supports glioma cell-model endpoint review (U87 malignant glioma)

Medicinal chemistry

Defined 2,4-dihydroxybenzylidene pharmacophore enables SAR benchmarking

Antiproliferative Agent-46: Evidence-Based Differentiation


Substitution with other CK2 inhibitors or even close structural analogs within the ibuprofen-derived bis-Schiff base series is not scientifically justifiable due to pronounced quantitative differences in antiproliferative potency. The primary screening data reveal a >4-fold variation in IC50 values across the synthesized series (5a–5t) against U87 glioma cells, ranging from 5.75 μM to 150.45 μM [1]. This steep structure-activity relationship (SAR) gradient demonstrates that minor molecular modifications profoundly alter target engagement and cellular efficacy [1]. Therefore, procurement of a less potent analog (e.g., compounds 5f, 5b, or 5a with IC50 values >24 μM) would introduce significant experimental variability and reduce the likelihood of observing robust CK2-dependent phenotypes, compromising data reproducibility in glioma research models [1].

Sharp SAR gradient across the bis-Schiff base series may shift potency; structural analogs can exhibit >4-fold weaker antiproliferative response.

Procurement of less active analogs (e.g., 5f, 5b, 5a) may reduce CK2-dependent phenotypes and compromise reproducibility.

2,4-Dihydroxy substitution is key for high potency; replacement with other benzylidene moieties may not transfer the same cellular efficacy.

Antiproliferative Agent-46: Potency & Structural Benchmarking


Superior Potency in U87 Glioma Cells

Antiproliferative agent-46 (compound 5e) demonstrates the highest antiproliferative activity among 20 synthesized bis-Schiff base derivatives. In a direct head-to-head comparison within the same study, it exhibited an IC50 of 5.75 ± 0.43 μM against the U87 malignant glioma cell line [1]. In stark contrast, the next most active analogs (compounds 5f, 5b, 5a, 5n, 5r, 5s, 5g, 5q, 5i, and 5j) displayed significantly reduced potency, with IC50 values ranging from 24.17 ± 0.46 μM to 43.71 ± 0.07 μM [1]. The least active compounds in the series showed IC50 values exceeding 150 μM [1].

U87 Antiproliferative IC₅₀
Head-to-head
5.75 ± 0.43 µM (compound 5e) vs. 24.17–150.45 µM (other analogs)
Supports selection of highest-activity analog for glioma assays
Triplicate experiments, U87 cells (ATCC-HTB-14); up to 26-fold potency difference
Glioma Antiproliferative Activity CK2 Inhibition

2,4-Dihydroxybenzylidene: Structural Key to Potency

The superior potency of antiproliferative agent-46 (compound 5e) is attributed to its unique structural feature: the presence of a 2,4-dihydroxybenzylidene moiety at the terminal hydrazone position [1]. This structural element distinguishes it from all other analogs in the series (5a–5t), which incorporate different substituted benzaldehyde components [1]. While specific quantitative structure-activity relationship (QSAR) parameters or docking scores are not provided in the publicly available abstract, the >4-fold potency differential between compound 5e and the next most active analog (5f, IC50 = 24.17 μM) provides empirical evidence that the 2,4-dihydroxy substitution pattern is optimal for CK2 inhibition within this chemotype [1].

Key Pharmacophore
Class-level
2,4-dihydroxybenzylidene moiety at terminal hydrazone
Structural feature correlated with >4-fold higher antiproliferative activity
Inferred from comparative IC₅₀ data; SAR class-level inference
Structure-Activity Relationship Bis-Schiff Base Medicinal Chemistry

Cytotoxicity Selectivity: Cancer vs. Normal Cells

The study evaluated compound cytotoxicity against both U87 malignant glioma cells and normal human embryonic kidney HEK293 cells. The authors explicitly note that 'these cells (HEK293) are less cytotoxic to the activities of compounds' and that 'the lower cytotoxicity of the potent compounds in noncancerous cells suggests that these derivatives will provide promising treatment' [1]. While quantitative HEK293 IC50 values are not reported in the abstract, the qualitative assessment of reduced cytotoxicity against non-cancerous cells, coupled with the potent activity against U87 cells (IC50 = 5.75 μM), indicates a favorable therapeutic window for this chemotype [1].

Differential Cytotoxicity
Data to verify
U87 IC₅₀ 5.75 µM; HEK293 cells reported less cytotoxic
Qualitative selectivity observation requires further validation
HEK293 IC₅₀ values not reported; abstract-level assessment
Cytotoxicity Selectivity HEK293

Antiproliferative Agent-46: Glioma & CK2 Research Applications


U87 Glioma Hit Validation

Given its validated IC50 of 5.75 μM against U87 cells and its status as the most potent analog in a 20-compound series [1], antiproliferative agent-46 is ideally suited as a primary tool compound for CK2 inhibition studies in glioma research. Researchers can confidently employ this compound to establish baseline CK2-dependent antiproliferative responses in U87 cell-based assays, with the assurance that alternative analogs from the same series would yield substantially weaker phenotypes (≥4.2-fold higher IC50 values) [1]. This reduces experimental noise and enhances reproducibility in dose-response studies.

SAR Benchmarking for Medicinal Chemistry

The clear potency differential between antiproliferative agent-46 (5e) and its close structural analogs (e.g., 5f, IC50 = 24.17 μM) provides a well-defined SAR benchmark [1]. Medicinal chemists and computational modelers can utilize this compound as a reference standard when designing next-generation CK2 inhibitors based on the bis-Schiff base scaffold. The 2,4-dihydroxybenzylidene moiety serves as a validated pharmacophoric element for potency optimization, enabling rational design of derivatives with potentially improved activity [1].

Selectivity Profiling: Glioma vs. Normal Cells

The reported lower cytotoxicity in HEK293 non-cancerous cells, combined with potent activity against U87 glioma cells [1], makes antiproliferative agent-46 a suitable candidate for in vitro selectivity profiling studies. Researchers investigating the therapeutic window of CK2 inhibition can use this compound to quantify differential sensitivity between cancerous and normal cell lines, providing a baseline for evaluating more advanced CK2 inhibitors in preclinical development pipelines.

Procurement Specification for CK2 Inhibitor

For procurement specialists and laboratory managers, antiproliferative agent-46 represents a well-characterized chemical entity with defined molecular identity (C29H32N4O5, MW 516.59 g/mol) [1]. The compound's identification as 'compound 5e' in the primary literature [1] enables precise cross-referencing with vendor catalogs and ensures that the correct, most potent analog is acquired. This mitigates the risk of inadvertently purchasing less active analogs (e.g., 5f, 5b) that share similar nomenclature but exhibit substantially reduced biological activity [1].

Application
Selection Property
Validation Focus
Glioma cell-model studies
Antiproliferative response benchmarking
Dose-response and CK2 target engagement in U87
SAR analysis / medicinal chemistry
2,4-Dihydroxy pharmacophore
Comparative potency across analog series
Cell-type selectivity profiling
Differential cytotoxicity profile
Selectivity window HEK293 vs. U87 endpoint review
Compound identity procurement
Molecular identity (C₂₉H₃₂N₄O₅)
Ensure compound 5e acquisition, not less active analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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